1-Ethylquinolinium
CAS No.: 48122-97-0
Cat. No.: VC20652224
Molecular Formula: C11H12N+
Molecular Weight: 158.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 48122-97-0 |
|---|---|
| Molecular Formula | C11H12N+ |
| Molecular Weight | 158.22 g/mol |
| IUPAC Name | 1-ethylquinolin-1-ium |
| Standard InChI | InChI=1S/C11H12N/c1-2-12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,2H2,1H3/q+1 |
| Standard InChI Key | CBMDQVNFHVUOIB-UHFFFAOYSA-N |
| Canonical SMILES | CC[N+]1=CC=CC2=CC=CC=C21 |
Introduction
Chemical Identity and Structural Characteristics
1-Ethylquinolinium iodide belongs to the class of heterocyclic aromatic compounds, with a molecular formula of C₁₁H₁₂IN and a molecular weight of 285.12 g/mol . The compound’s structure consists of a quinoline backbone—a bicyclic system comprising a benzene ring fused to a pyridine ring—with an ethyl group bonded to the nitrogen atom. The iodide ion serves as the counterion, stabilizing the positive charge on the quaternary nitrogen.
IUPAC Name and Synonyms
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IUPAC Name: 1-Ethylquinolin-1-ium iodide
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Synonyms: Quinoline ethyl iodide, Leucoline ethyl iodide, 1-Benzazine ethyl iodide .
Molecular and Structural Data
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CAS Registry Number: 634-35-5
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MDL Number: MFCD00041996
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Canonical SMILES:
CC[N+]1=CC=CC2=CC=CC=C21.[I-]
Physicochemical Properties
The compound’s physical and chemical properties are critical for its handling and application in research settings. Key data are summarized below:
Physical Properties
| Property | Value |
|---|---|
| Appearance | Light yellow to orange powder or crystals |
| Melting Point | 158–160°C |
| Water Solubility | Almost transparency |
| Storage Conditions | Hygroscopic; store in dark, inert atmosphere at room temperature |
| Sensitivity | Moisture-sensitive |
Spectroscopic Characteristics
Synthesis and Industrial Production
Synthetic Methodology
1-Ethylquinolinium iodide is synthesized via the alkylation of quinoline with ethyl iodide. This reaction proceeds under mild conditions, often facilitated by a base to deprotonate intermediates. The general reaction scheme is:
Purification is achieved through recrystallization from ethanol or ethanol-ether mixtures, yielding high-purity product .
Industrial-Scale Production
Industrial manufacturing employs large-scale reactors with controlled temperature and inert atmospheres to optimize yield. Post-synthesis processing includes filtration and vacuum drying to ensure compliance with quality standards .
| Supplier | Purity | Packaging | Price (USD) |
|---|---|---|---|
| TCI Chemical | >99.0% | 25 g | $53 |
| Alfa Aesar | 98% | 25 g | $51.1 |
| Chem-Impex | ≥98% | 5 g | $188.35 |
Research and Industrial Applications
Chemical Research
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Organic Synthesis: Serves as an intermediate in the preparation of quinoline-based dyes, ionic liquids, and pharmaceutical agents.
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Materials Science: Explored for its potential in optoelectronic materials due to its conjugated aromatic system .
Biological Studies
While specific biological data are absent in the cited source, analogous quinolinium compounds are investigated for antimicrobial and anticancer properties. The ethyl substitution may modulate lipophilicity, affecting membrane permeability .
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